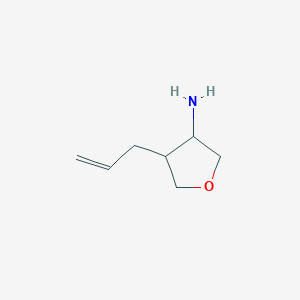
trans-4-Allyltetrahydrofuran-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-Allyltetrahydrofuran-3-amine: is an organic compound that belongs to the class of tetrahydrofurans. This compound is characterized by the presence of an allyl group and an amine group attached to a tetrahydrofuran ring. Tetrahydrofurans are known for their versatile chemical properties and are widely used in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Allyltetrahydrofuran-3-amine typically involves the following steps:
Nucleophilic Addition: The starting material, a suitable allyl halide, undergoes nucleophilic addition with a tetrahydrofuran derivative.
Amidation: The intermediate product is then subjected to amidation to introduce the amine group.
Cyclization: The final step involves cyclization to form the tetrahydrofuran ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-4-Allyltetrahydrofuran-3-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where the allyl or amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as aldehydes or ketones.
Reduction: Reduced forms such as primary or secondary amines.
Substitution: Substituted tetrahydrofuran derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: trans-4-Allyltetrahydrofuran-3-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to design and synthesize bioactive compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes.
Mécanisme D'action
The mechanism of action of trans-4-Allyltetrahydrofuran-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparaison Avec Des Composés Similaires
trans-4-Amino-tetrahydro-furan-3-ol: This compound shares a similar tetrahydrofuran ring structure but differs in the functional groups attached.
3-Aminotetrahydrofuran: Another similar compound with an amine group attached to the tetrahydrofuran ring.
Uniqueness: trans-4-Allyltetrahydrofuran-3-amine is unique due to the presence of both an allyl group and an amine group
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
4-prop-2-enyloxolan-3-amine |
InChI |
InChI=1S/C7H13NO/c1-2-3-6-4-9-5-7(6)8/h2,6-7H,1,3-5,8H2 |
Clé InChI |
MJLISZGZGOYKED-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1COCC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















